{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate
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Overview
Description
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperazine ring, and a carbodithioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps, including the formation of the triazine ring, the introduction of the piperazine moiety, and the attachment of the carbodithioate group. Common reagents used in these reactions include amines, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carbodithioate groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes and developing new therapeutic agents .
Medicine
Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including catalysis and material synthesis .
Mechanism of Action
The mechanism of action of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile: This compound shares structural similarities with {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate, particularly in the presence of aromatic rings and amino groups.
4-Amino-3-methylphenol: Another similar compound, which contains an amino group and an aromatic ring, but lacks the triazine and piperazine moieties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural complexity.
Properties
Molecular Formula |
C22H25N7S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C22H25N7S2/c1-16-7-9-17(10-8-16)24-21-26-19(25-20(23)27-21)15-31-22(30)29-13-11-28(12-14-29)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H3,23,24,25,26,27) |
InChI Key |
JBZQBOSJQSIXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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